Molecular Weight and Alkyl Chain Configuration Differentiate 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one from Common Pyrazolone Scaffolds
5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one (CAS 91990-66-8) possesses a molecular weight of 266.43 g/mol and a molecular formula of C16H30N2O, distinguishing it from the widely studied pyrazolone scaffold 3-methyl-1-phenyl-5-pyrazolone (MW 174.20 g/mol; C10H10N2O) and from the industrial standard 1-phenyl-3-methyl-5-pyrazolone (PMP; MW 174.20 g/mol) [1]. The presence of two long unbranched alkyl chains (C7 at position 5, C6 at position 4) confers a calculated density of 0.99 g/cm³, reflecting a significantly higher hydrophobic character compared to unsubstituted or methyl-substituted pyrazolones .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 266.43 g/mol |
| Comparator Or Baseline | 3-Methyl-1-phenyl-5-pyrazolone: 174.20 g/mol; 1-Phenyl-3-methyl-5-pyrazolone (PMP): 174.20 g/mol |
| Quantified Difference | +92.23 g/mol (+53% larger) |
| Conditions | Computed from molecular formula C16H30N2O; standard chemical identity comparison |
Why This Matters
This 53% greater molecular weight directly impacts lipophilicity, membrane permeability, and chromatographic retention behavior, making the compound unsuitable as a drop-in replacement for lighter pyrazolones in validated analytical methods or formulation recipes.
- [1] PubChem. 3-Methyl-1-phenyl-5-pyrazolone (CID 67261). National Library of Medicine. Accessed 2026. View Source
